An In-Depth Technical Guide to the Chemical Properties and Structure of Piloty's Acid
An In-Depth Technical Guide to the Chemical Properties and Structure of Piloty's Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piloty's acid, chemically known as N-hydroxybenzenesulfonamide, is a significant compound in the field of reactive nitrogen species research. First reported in 1896, it has gained prominence as a reliable donor of nitroxyl (HNO), a one-electron reduced and protonated form of nitric oxide (NO) with distinct and important biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of Piloty's acid, with a focus on its role as an HNO donor.
Chemical Structure and Properties
Piloty's acid is a white crystalline solid with the chemical formula C₆H₇NO₃S.[1] Its structure consists of a phenyl group attached to a sulfonamide group, which is further bonded to a hydroxylamine moiety.
Table 1: General and Physicochemical Properties of Piloty's Acid
| Property | Value | Reference(s) |
| IUPAC Name | N-hydroxybenzenesulfonamide | [1] |
| Synonyms | Benzenesulfohydroxamic acid | [1] |
| CAS Number | 599-71-3 | [1] |
| Molecular Formula | C₆H₇NO₃S | [1] |
| Molar Mass | 173.19 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 120-125 °C | [1] |
| pKa | 9.29 | [3] |
| UV λmax | 219 nm | [4] |
Table 2: Solubility of Piloty's Acid
| Solvent | Solubility | Reference(s) |
| Ethanol | Soluble | [1] |
| Diethyl ether | Soluble | [1] |
| Ethyl acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Warm Water | Soluble | [1] |
| Non-polar solvents | Sparingly soluble | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
The IR spectrum of Piloty's acid is characterized by several key absorption bands that correspond to its functional groups. The NIST WebBook provides a reference spectrum for N-hydroxybenzenesulfonamide.[7]
Table 3: Characteristic IR Absorption Bands of Piloty's Acid
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Reference(s) |
| 3400-3200 (broad) | O-H stretch | Hydroxyl group | [8] |
| 3300-3100 | N-H stretch | Amide group | [9] |
| 3100-3000 | C-H stretch | Aromatic ring | [9] |
| 1600-1450 | C=C stretch | Aromatic ring | [9] |
| 1350-1300 | S=O asymmetric stretch | Sulfonyl group | [8] |
| 1180-1150 | S=O symmetric stretch | Sulfonyl group | [8] |
| 950-850 | N-S stretch | Sulfonamide | [8] |
Synthesis of Piloty's Acid
The synthesis of Piloty's acid is typically achieved through the condensation of benzenesulfonyl chloride with hydroxylamine.[10] This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Experimental Protocol: Synthesis of N-hydroxybenzenesulfonamide
This protocol is adapted from literature procedures for the synthesis of Piloty's acid and its derivatives.[10][11]
Materials:
-
Benzenesulfonyl chloride
-
Hydroxylamine hydrochloride
-
Magnesium oxide (MgO) or Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in a suitable solvent such as a mixture of water and an organic solvent.
-
Add a base, such as magnesium oxide or pyridine, to the solution to liberate the free hydroxylamine.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride in a minimal amount of an organic solvent (e.g., dichloromethane) to the cooled hydroxylamine solution with constant stirring.
-
Allow the reaction to proceed at a low temperature for several hours, then let it warm to room temperature and stir overnight.
-
Quench the reaction by adding 1 M HCl to neutralize any remaining base.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield Piloty's acid as a white solid.[10]
-
Characterize the product by NMR, IR spectroscopy, and melting point analysis.
Chemical Reactivity and HNO Donation
The primary chemical utility of Piloty's acid lies in its ability to generate nitroxyl (HNO) under specific conditions.
Decomposition to Form Nitroxyl (HNO)
Under basic conditions (pH > 8), Piloty's acid undergoes a first-order decomposition to release HNO and the benzenesulfinate anion.[4] The rate of HNO release is pH-dependent, increasing with higher pH.[4]
Table 4: Half-life of Piloty's Acid Decomposition at Various pH Values
| pH | Half-life (minutes) | Reference(s) |
| 7.0 | 5500 | [4] |
| 8.0 | 561 | [4] |
| 9.0 | 90 | [4] |
| 10.0 | 33 | [4] |
The generally accepted mechanism for this decomposition involves the deprotonation of the nitrogen atom to form an N-anion. This is followed by the heterolysis of the S-N bond, yielding HNO and the benzenesulfinate anion.
Caption: Decomposition pathway of Piloty's acid to generate HNO.
Under aerobic conditions and at neutral pH, the decomposition of Piloty's acid can be slow, and there is a potential for oxidation to form the nitroxide radical, which can then lead to the production of nitric oxide (NO) rather than HNO.[11]
Reaction with Thiols
The nitroxyl released from Piloty's acid is a key reactive species that readily interacts with thiols, such as glutathione and cysteine residues in proteins.[5] The reaction of HNO with thiols is rapid and leads to the formation of an N-hydroxysulfenamide intermediate.[5] This intermediate can then react with another thiol molecule to produce a disulfide and hydroxylamine, or it can rearrange to form a sulfinamide.[5]
Caption: Reaction pathway of HNO with thiols.
Experimental Protocol: Monitoring the Reaction of Piloty's Acid with Glutathione
This protocol outlines a general method to observe the reaction between Piloty's acid and glutathione by monitoring the consumption of the thiol.
Materials:
-
Piloty's acid
-
Reduced glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of Piloty's acid in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a stock solution of reduced glutathione in phosphate buffer.
-
In a cuvette, mix the phosphate buffer and the glutathione solution to a final desired concentration.
-
Initiate the reaction by adding a small aliquot of the Piloty's acid stock solution to the cuvette.
-
At various time points, take an aliquot of the reaction mixture and add it to a solution of Ellman's reagent.
-
Measure the absorbance at 412 nm to quantify the remaining free thiol groups.
-
A decrease in absorbance over time indicates the consumption of glutathione, signifying a reaction with the species generated from Piloty's acid.
Conclusion
Piloty's acid is a valuable tool for the controlled generation of nitroxyl, a reactive nitrogen species with significant implications in biology and medicine. Its chemical properties, particularly its pH-dependent decomposition, allow for the targeted release of HNO for experimental studies. Understanding its synthesis, structure, and reactivity, especially with biological nucleophiles like thiols, is crucial for its effective application in research and the development of potential therapeutic agents. The detailed information and protocols provided in this guide serve as a comprehensive resource for professionals working in these fields.
References
- 1. N-Hydroxybenzenesulfonamide | C6H7NO3S | CID 69033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Hydroxybenzenesulfonamide [webbook.nist.gov]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Crystal structure and Hirshfeld surface analysis of (E)-N-(2-styrylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Hydroxybenzenesulfonamide [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
